

Application Note: High-Sensitivity LC-MS/MS Analysis of Butamifos

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Butamifos
Cat. No.:	B1668082

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and sensitive method for the quantitative analysis of the organophosphorus herbicide **butamifos** using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Butamifos** is a selective, non-systemic herbicide used for weed control on various crops.^{[1][2]} Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and environmental quality. The protocol herein describes a complete workflow, including sample preparation using the QuEChERS methodology, optimized LC-MS/MS instrumental parameters, and typical method validation performance characteristics. The use of a certified **butamifos** analytical standard is essential for accurate calibration and quantification.^[3]

Butamifos Analytical Standard: Properties

A traceable, high-purity analytical standard is the foundation for reliable quantitative analysis.^[3]

Table 1: Physicochemical Properties of **Butamifos**

Property	Value	Reference
CAS Number	36335-67-8	[1]
Molecular Formula	C ₁₃ H ₂₁ N ₂ O ₄ PS	
Molecular Weight	332.36 g/mol	
IUPAC Name	N-[ethoxy-(5-methyl-2-nitrophenoxy)phosphinothioyl] butan-2-amine	
Type	Organophosphorus Herbicide	
Chirality	Chiral, exists as (R)- and (S)-isomers; technical product is a racemic mixture.	
Solubility	Low in water, soluble in solvents like DMSO and acetonitrile.	
log P	4.62 (highly lipophilic)	

| Storage (Standard) | Short-term (days-weeks): 0-4 °C, dry and dark. Long-term (months-years): -20 °C. ||

Experimental Protocols

Reagents and Standard Preparation

- Reagents: Use LC-MS grade acetonitrile, water, and formic acid. Obtain QuEChERS extraction salts (e.g., MgSO₄, NaCl) and dispersive SPE (d-SPE) sorbents (e.g., PSA, C18) from a reputable supplier.
- Stock Solution (1000 µg/mL): Accurately weigh the **Butamifos** analytical standard and dissolve it in a suitable solvent such as acetonitrile or methanol to prepare a primary stock solution. Store in an amber vial at -20°C.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile or the initial mobile phase composition.

- Calibration Standards (e.g., 1 - 100 ng/mL): Prepare calibration standards by spiking the appropriate working solution into a blank matrix extract to compensate for matrix effects.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting pesticides from complex matrices like soil, fruits, and vegetables.

- Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Extraction: Add 10 mL of acetonitrile. Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, and citrate buffers). Cap the tube and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥ 3000 rpm for 5 minutes. This will separate the sample solids from the acetonitrile supernatant containing the extracted analytes.
- Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent (to remove organic acids) and C18 (to remove nonpolar interferences).
- Final Extract: Vortex the d-SPE tube for 30 seconds, then centrifuge for 5 minutes. Carefully collect the supernatant, filter it through a 0.22 μm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 2: Liquid Chromatography (LC) Parameters

Parameter	Recommended Condition
Column	C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions. |

Table 3: Mass Spectrometry (MS) Parameters

Parameter	Recommended Condition
Ionization Source	Electrospray Ionization (ESI), Positive Mode
Capillary Voltage	1.5 - 4.5 kV
Ion Source Temp.	150 °C
Desolvation Temp.	450 °C
Analysis Mode	Multiple Reaction Monitoring (MRM)
Precursor Ion ($[M+H]^+$)	m/z 333.1
Product Ion (Quantifier)	m/z 179.9 (recommended)
Product Ion (Qualifier)	m/z 259.9 (recommended)
Collision Energy (CE)	Optimize empirically for the specific instrument (typically 10-30 eV).

MRM transitions are based on PubChem data and should be confirmed experimentally.

Data Presentation and Method Validation

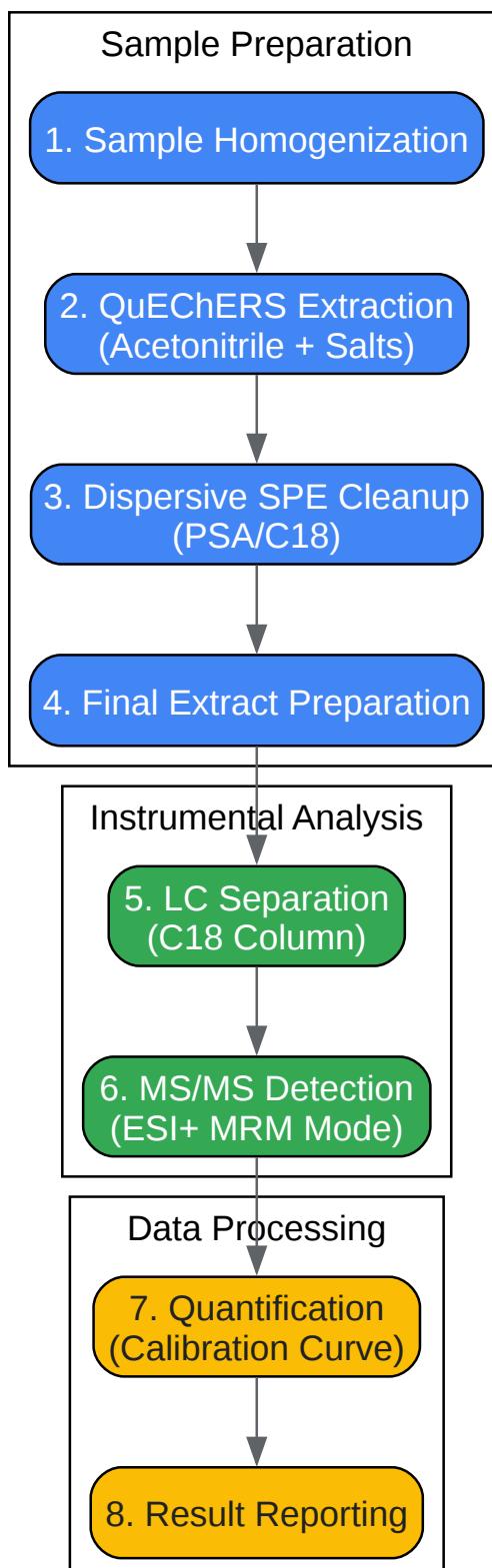
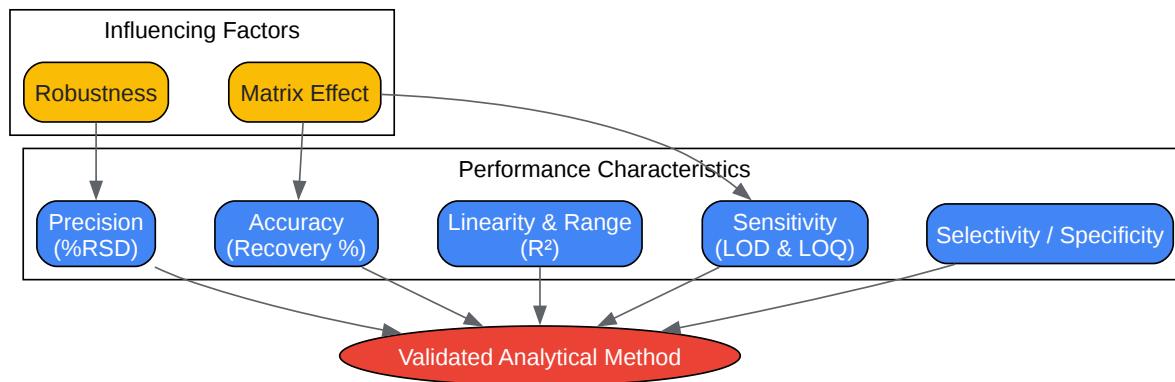

A full method validation should be performed according to established guidelines (e.g., SANCO/12571/2013) to ensure the method is fit for purpose. Key parameters are summarized below.

Table 4: Typical Performance Characteristics for **Butamifos** LC-MS/MS Analysis

Validation Parameter	Typical Acceptance Criteria / Expected Value
Linearity (R^2)	≥ 0.995
Range	1 - 100 ng/mL
Limit of Detection (LOD)	~0.005 mg/kg
Limit of Quantification (LOQ)	~0.01 mg/kg
Accuracy (Recovery)	70 - 120%
Precision (RSD _r)	$\leq 20\%$


These values are representative and must be determined experimentally during method validation.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Butamifos** analysis.

[Click to download full resolution via product page](#)

Caption: Logical relationships in analytical method validation.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a highly selective, sensitive, and reliable approach for the quantification of **butamifos** residues. The use of a certified analytical reference standard is paramount to achieving accurate and defensible results. This protocol serves as a comprehensive guide for researchers in food safety, environmental monitoring, and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Butamifos | 36335-67-8 | >98% [smolecule.com]
- 2. Butamifos - Wikipedia [en.wikipedia.org]

- 3. Butamifos - Traceable Reference Standard for Residue Analysis (CAS 36335-67-8) [witega.de]
- To cite this document: BenchChem. [Application Note: High-Sensitivity LC-MS/MS Analysis of Butamifos]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668082#butamifos-analytical-standard-for-lc-ms-ms-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com